molecular formula C20H37N3O13 B549156 Hygrovetine CAS No. 31282-04-9

Hygrovetine

Cat. No. B549156
CAS RN: 31282-04-9
M. Wt: 527.5 g/mol
InChI Key: GRRNUXAQVGOGFE-XKIAHZFYSA-N
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Description

Hygromycin B (Hygrovetine) is a selective antibiotic that is effective on most bacteria, fungi, and higher eukaryotes . It inhibits protein synthesis by interfering with translocation and causing mistranslation at the 70S ribosome . The chemical formula of Hygrovetine is C20H37N3O13 .


Synthesis Analysis

Hygromycin B, an aminocyclitol antibiotic that strongly inhibits both 70S and 80S ribosomes, is synthesized by Streptomyces hygroscopicus . The process of synthesis planning involves retrosynthetic analysis where the desired compound is iteratively broken down into intermediates or smaller precursors until known or purchasable building blocks have been found .


Molecular Structure Analysis

The molecular structure of Hygrovetine is complex and involves multiple functional groups. The CAS number for Hygrovetine is 31282-04-9 . For a detailed molecular structure, it would be best to refer to a dedicated chemical database or resource.


Chemical Reactions Analysis

The chemical reactions involving Hygrovetine are complex and involve interactions with the 70S ribosome, which is part of the protein synthesis machinery in cells . The exact details of these reactions would require a deep understanding of biochemistry and molecular biology.

Scientific Research Applications

1. Applications in Periodontal Therapy

Hygrovetine, also known as hyaluronan (HY), has been studied for its application in periodontal therapy. Research suggests that hyaluronan may have a beneficial effect when used as an adjunct to non-surgical and surgical periodontal treatments. It appears to moderate inflammation outcomes such as bleeding on probing and pocket depth reduction, and is generally safe to use. However, due to the heterogeneity of studies, definitive recommendations on the mode of application or effect size are not conclusive (Bertl et al., 2015).

2. Role in High-Throughput Biological Screening

Hygrovetine's derivatives or related compounds have been implicated in the development of high-throughput screening (HTS) methodologies. HTS is crucial in drug discovery and biological research, with micro- and nanofluidic systems being particularly relevant. These systems, which can be influenced by compounds like hygrovetine, facilitate massively parallel experimentation and miniaturization, crucial for efficient and scalable research approaches (Hong et al., 2009).

3. Utility in Pharmacogenetics Research

In the broader scope of pharmacogenetics, which deals with how genetic variation affects drug response, hygrovetine-like compounds might play a role. The NIH Pharmacogenetics Research Network has explored various drugs, including those that could be related to hygrovetine, to understand correlations between drug responses and genetic variations. This research is vital for personalized medicine and understanding how drugs like hygrovetine might interact differently depending on genetic makeup (Giacomini et al., 2007).

properties

IUPAC Name

(2S,3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1R)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H37N3O13/c1-23-7-2-5(21)9(26)15(10(7)27)33-19-17-16(11(28)8(4-25)32-19)35-20(36-17)18(31)13(30)12(29)14(34-20)6(22)3-24/h5-19,23-31H,2-4,21-22H2,1H3/t5-,6-,7+,8-,9+,10-,11+,12-,13+,14-,15-,16+,17+,18-,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRNUXAQVGOGFE-XKIAHZFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC(C(C(C1O)OC2C3C(C(C(O2)CO)O)OC4(O3)C(C(C(C(O4)C(CO)N)O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H]1C[C@H]([C@@H]([C@H]([C@@H]1O)O[C@H]2[C@@H]3[C@H]([C@H]([C@H](O2)CO)O)O[C@]4(O3)[C@@H]([C@H]([C@H]([C@H](O4)[C@@H](CO)N)O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37N3O13
Record name HYGROMYCIN B
Source CAMEO Chemicals
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Amorphous solid or tan powder. (NTP, 1992)
Record name HYGROMYCIN B
Source CAMEO Chemicals
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Solubility

Freely soluble (NTP, 1992)
Record name HYGROMYCIN B
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20515
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Product Name

Hygrovetine

CAS RN

31282-04-9
Record name HYGROMYCIN B
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20515
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Hygromycin B
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.935
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Melting Point

320 to 356 °F (decomposes) (NTP, 1992)
Record name HYGROMYCIN B
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20515
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Citations

For This Compound
6
Citations
MN Fedotova - … of hygromycin B (Hygrovetine) against Ascaridia and …, 1969 - cabdirect.org
Hygrovetine (a Leningrad product of hygromycin B) was added at 2 g. per kg. to the food of naturally infected chickens (7-months-old) for either 45 or 60 days. Both the experimental …
Number of citations: 0 www.cabdirect.org
EI Malakhova - Trudy vsesoyuznogo Instituta Gel'mintologii, 1968 - cabdirect.org
… Another drug which has been tested and found effective is an analogue of hygromycin B named Hygrovetine. Hygrovetine is cheaper and more practical than hygromycin BNML …
Number of citations: 0 www.cabdirect.org
MN Fedotova - … and Heterakis after treatment with Hygrovetine and …, 1969 - cabdirect.org
Chickens were infected with Ascaridia (600 eggs) or Heterakis (500 eggs) and given food medicated with either Hygrovetine [Russian-produced hygromycin B] at 2 g. per kg. food, or …
Number of citations: 0 www.cabdirect.org
N Zuo, L Ma, W Hu, Y Deng, L Wei, Q Liu - Bio-protocol, 2022 - bio-protocol.org
… based on a modified I-Scel plasmid that can screen head and neck squamous cell carcinoma (HNSC) cells that were successfully transfected using selection medium with hygrovetine. …
Number of citations: 1 bio-protocol.org
MN Samdani, N Morshed, R Reza, M Asaduzzaman… - Molecular …, 2023 - Springer
Novel drug compound hunting was carried out for SARS-CoV-2 proteins with low mutation susceptibility. The probability of escape mutation and drug resistance is lower if conserved …
Number of citations: 5 link.springer.com
L Lesina, R Zarina, E Feodorova, R Melbarde - Vestis Latv PSR Zinat Akad, 1975
Number of citations: 0

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